Cas no 120073-83-8 ((4-methylfuran-2-yl)methanamine)

(4-methylfuran-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-Furanmethanamine
- (4-methylfuran-2-yl)methanamine
- EN300-378052
- 120073-83-8
- SCHEMBL9022971
- AKOS006363528
- P11789
- CS-0057623
- HMHSVQXZBMKUMA-UHFFFAOYSA-N
- PB24200
-
- インチ: InChI=1S/C6H9NO/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3
- InChIKey: HMHSVQXZBMKUMA-UHFFFAOYSA-N
- SMILES: CC1=COC(CN)=C1
計算された属性
- 精确分子量: 111.068413911g/mol
- 同位素质量: 111.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- XLogP3: 0.2
(4-methylfuran-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121611-1G |
(4-methylfuran-2-yl)methanamine |
120073-83-8 | 95% | 1g |
¥ 6,461.00 | 2023-03-31 | |
Enamine | EN300-378052-5.0g |
(4-methylfuran-2-yl)methanamine |
120073-83-8 | 95% | 5g |
$2858.0 | 2023-05-27 | |
Enamine | EN300-378052-10.0g |
(4-methylfuran-2-yl)methanamine |
120073-83-8 | 95% | 10g |
$4236.0 | 2023-05-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121611-5G |
(4-methylfuran-2-yl)methanamine |
120073-83-8 | 95% | 5g |
¥ 19,384.00 | 2023-03-31 | |
Enamine | EN300-378052-0.1g |
(4-methylfuran-2-yl)methanamine |
120073-83-8 | 95% | 0.1g |
$342.0 | 2023-05-27 | |
Chemenu | CM390291-250mg |
(4-methylfuran-2-yl)methanamine |
120073-83-8 | 95%+ | 250mg |
$1077 | 2023-03-07 | |
Chemenu | CM390291-1g |
(4-methylfuran-2-yl)methanamine |
120073-83-8 | 95%+ | 1g |
$964 | 2022-06-14 | |
Enamine | EN300-378052-0.05g |
(4-methylfuran-2-yl)methanamine |
120073-83-8 | 95% | 0.05g |
$229.0 | 2023-05-27 | |
Aaron | AR00HFXS-250mg |
4-methyl-2-Furanmethanamine |
120073-83-8 | 95% | 250mg |
$695.00 | 2025-02-11 | |
Aaron | AR00HFXS-2.5g |
4-methyl-2-Furanmethanamine |
120073-83-8 | 95% | 2.5g |
$2681.00 | 2025-02-11 |
(4-methylfuran-2-yl)methanamine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
(4-methylfuran-2-yl)methanamineに関する追加情報
Compound CAS No. 120073-83-8: (4-Methylfuran-2-yl)methanamine
The compound with CAS No. 120073-83-8, commonly referred to as (4-methylfuran-2-yl)methanamine, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a methylfuran ring with a methanamine group, making it a versatile building block for various applications.
Methylfuran derivatives have long been recognized for their stability and reactivity in chemical reactions. The presence of the methyl group at the 4-position of the furan ring introduces steric effects that can influence the molecule's reactivity and selectivity in synthetic processes. This makes (4-methylfuran-2-yl)methanamine an attractive candidate for use in asymmetric synthesis, catalysis, and drug design.
Recent studies have highlighted the potential of (4-methylfuran-2-yl)methanamine in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for bioactive compounds, particularly in the context of enzyme inhibition and receptor modulation. For instance, investigations into its role as a ligand for G-protein coupled receptors (GPCRs) have shown promising results, suggesting its potential in treating conditions such as inflammation and neurodegenerative diseases.
In addition to its pharmacological applications, (4-methylfuran-2-yl)methanamine has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic systems for organic transformations. Recent advancements in this area have demonstrated enhanced catalytic efficiency when this compound is employed as a ligand in palladium-catalyzed cross-coupling reactions.
The synthesis of (4-methylfuran-2-yl)methanamine has been optimized through various methodologies, including organocatalytic approaches and transition metal-mediated reactions. These methods not only improve yield but also enhance the sustainability of the production process, aligning with current trends toward green chemistry.
Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of (4-methylfuran-2-yl)methanamine. Density functional theory (DFT) calculations have revealed key orbital interactions that govern its participation in nucleophilic and electrophilic reactions, offering valuable guidance for future synthetic strategies.
In conclusion, (4-methylfuran-2-yl)methanamine (CAS No. 120073-83-8) stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties, combined with recent research advancements, underscore its importance as a valuable tool in modern chemical research and development.
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